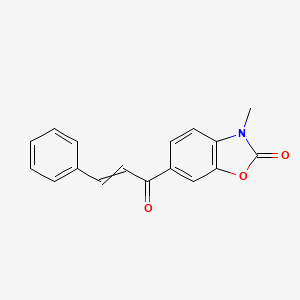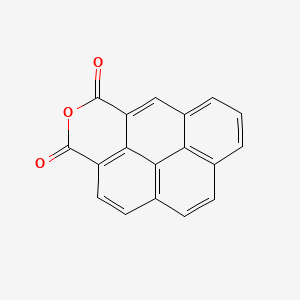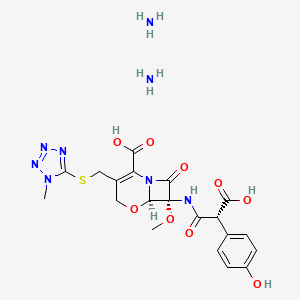![molecular formula C16H10N4 B14430456 2-Phenylpyrazino[2,3-b]quinoxaline CAS No. 80102-43-8](/img/structure/B14430456.png)
2-Phenylpyrazino[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with a phenyl group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors. One common method is the condensation of 2-phenyl-1,2-diamine with a 1,2-dicarbonyl compound under acidic conditions. The reaction is usually carried out in refluxing ethanol or acetic acid, yielding the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH4, NaBH4
Oxidation: Vanadium(V) oxide
Substitution: Halogens, organometallic compounds
Major Products Formed
Reduction: Dihydro and tetrahydro derivatives
Oxidation: Oxidized derivatives
Substitution: Halogenated or aryl-substituted derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antiviral activities.
Materials Science: Due to its unique electronic properties, 2-Phenylpyrazino[2,3-b]quinoxaline is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
2-Phenylpyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with a fused benzene and pyrazine ring, lacking the phenyl group.
Pyrido[2,3-b]pyrazine: Another fused heterocyclic compound with a pyridine ring instead of a benzene ring.
Pyrido[3,4-b]pyrazine: Similar to pyrido[2,3-b]pyrazine but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
80102-43-8 |
|---|---|
Fórmula molecular |
C16H10N4 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
3-phenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C16H10N4/c1-2-6-11(7-3-1)14-10-17-15-16(20-14)19-13-9-5-4-8-12(13)18-15/h1-10H |
Clave InChI |
ILVJSCIBHRYTMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
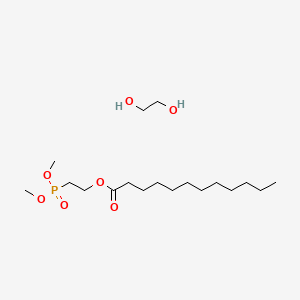
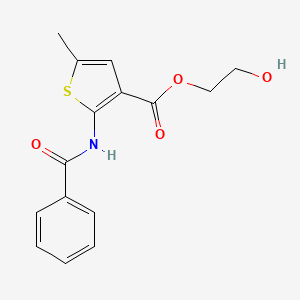
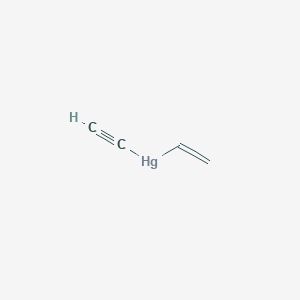
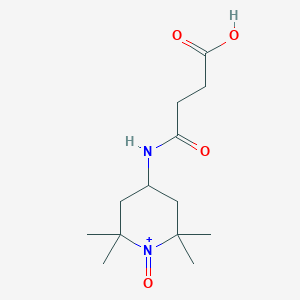
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)

![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
